2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate
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Overview
Description
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a tetrafluorophenyl group and a tributylstannyl group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis and a valuable tool in radiolabeling and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate typically involves the reaction of 2,3,5,6-tetrafluorophenol with 3-(tributylstannyl)benzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Cross-Coupling Products: Various substituted benzoates.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate has several applications in scientific research:
Radiolabeling: Used as a precursor in the synthesis of radiolabeled compounds for imaging and therapeutic purposes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and studies.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate primarily involves its reactivity in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with various molecular targets through its functional groups, enabling its use in bioconjugation and radiolabeling .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenyl 3-(nodo-carboranyl) propionate: Another compound with a tetrafluorophenyl group, used in bioconjugation and radiolabeling.
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate: Similar structure with a succinimidyl group, used in protein labeling.
Uniqueness
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is unique due to its combination of a tetrafluorophenyl group and a tributylstannyl group, which provides distinct reactivity and versatility in various chemical reactions and applications. Its stability and efficiency in radiolabeling make it particularly valuable in scientific research .
Biological Activity
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H22F4OSn
- Molecular Weight : 426.12 g/mol
- CAS Number : [Not provided in search results]
The compound features a tetrafluorophenyl group which is known for enhancing lipophilicity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The presence of the tributylstannyl group is believed to enhance its interaction with cellular membranes and influence apoptotic pathways.
- Antimicrobial Properties : The fluorinated phenyl group may contribute to antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic processes.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Significant cytotoxicity against MCF-7 cells | |
Antimicrobial | Inhibition of Staphylococcus aureus growth | |
Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes |
Case Study: Anticancer Activity
In a study conducted on various derivatives of benzoate compounds, this compound demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin which has an IC50 around 10 µM in similar assays.
Table 2: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15 |
Doxorubicin | MCF-7 | 10 |
Control (Untreated) | MCF-7 | - |
Properties
CAS No. |
663622-12-6 |
---|---|
Molecular Formula |
C25H32F4O2Sn |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H5F4O2.3C4H9.Sn/c14-8-6-9(15)11(17)12(10(8)16)19-13(18)7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-6H;3*1,3-4H2,2H3; |
InChI Key |
XDDFBBDTMIDKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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